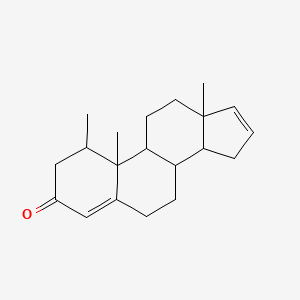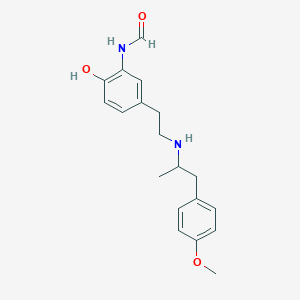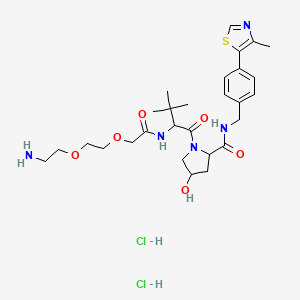
VH032-PEG2-NH2 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VH032-PEG2-NH2 (dihydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based von Hippel-Lindau ligand and a 2-unit polyethylene glycol linker. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of VH032-PEG2-NH2 (dihydrochloride) involves the conjugation of the von Hippel-Lindau ligand with a polyethylene glycol linker. The reaction typically requires the use of protecting groups to ensure selective reactions at specific sites. For instance, the Boc-protected version of VH032 can be used, which removes the protecting group under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for VH032-PEG2-NH2 (dihydrochloride) are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
VH032-PEG2-NH2 (dihydrochloride) primarily undergoes substitution reactions, particularly in the context of forming PROTACs. The compound can react with various target protein ligands to form a bifunctional molecule that recruits the E3 ligase and the target protein .
Common Reagents and Conditions
Common reagents used in the synthesis of VH032-PEG2-NH2 (dihydrochloride) include Boc-protected VH032, polyethylene glycol, and acidic conditions for deprotection. The reactions are typically carried out in organic solvents such as dimethylformamide or dichloromethane .
Major Products Formed
The major product formed from the synthesis of VH032-PEG2-NH2 (dihydrochloride) is the final E3 ligase ligand-linker conjugate, which can be further used to synthesize PROTACs .
科学研究应用
VH032-PEG2-NH2 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in the selective degradation of target proteins, aiding in the study of protein-protein interactions and cellular pathways.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation, offering a novel approach to drug development.
Industry: Utilized in the development of new chemical probes and tools for drug discovery
作用机制
VH032-PEG2-NH2 (dihydrochloride) functions by recruiting the von Hippel-Lindau E3 ligase to the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome. The compound binds to the von Hippel-Lindau protein, forming a complex that brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and degradation .
相似化合物的比较
Similar Compounds
VH032: A precursor to VH032-PEG2-NH2, used in the synthesis of PROTACs.
(S,R,S)-AHPC-PEG2-NH2: Another E3 ligase ligand-linker conjugate with similar applications.
Lenalidomide: A ligand for the ubiquitin E3 ligase cereblon, used in the recruitment of CRBN protein
Uniqueness
VH032-PEG2-NH2 (dihydrochloride) is unique due to its specific incorporation of the von Hippel-Lindau ligand and polyethylene glycol linker, which enhances its solubility and stability. This makes it particularly effective in the synthesis of PROTACs, offering a versatile tool for targeted protein degradation .
属性
分子式 |
C28H43Cl2N5O6S |
|---|---|
分子量 |
648.6 g/mol |
IUPAC 名称 |
1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H |
InChI 键 |
JHDIGXLPWYVAKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)

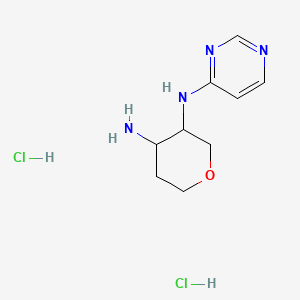
![[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)
![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)
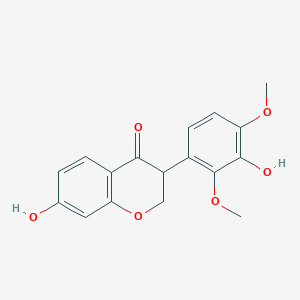

![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)



